Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named using IUPAC rules as ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate . This nomenclature reflects:
- Pyrazolo[1,5-a]pyrimidine as the bicyclic core, with numbering starting at the pyrazole nitrogen.
- 4,5,6,7-Tetrahydro indicating partial saturation of the pyrimidine ring.
- Substituents at positions 5 (2-furyl) and 7 (trifluoromethyl).
- An ethyl ester group at position 3.
Alternative names include ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate and the CAS registry number 667920-77-6 .
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₁₄F₃N₃O₃ , confirmed by high-resolution mass spectrometry. Key features include:
- F₃ : Trifluoromethyl group contributing to lipophilicity.
- N₃ : Nitrogen atoms in the pyrazole and pyrimidine rings.
- O₃ : Ester and furan oxygen atoms.
| Property | Value |
|---|---|
| Molecular weight | 329.28 g/mol |
| Exact mass | 329.0992 Da |
| Unsaturation index | 6 |
The molecular weight aligns with isotopic distribution patterns observed in mass spectrometry.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits cis stereochemistry at the 5- and 7-positions, as confirmed by X-ray crystallography of analogues. The trifluoromethyl group adopts an axial orientation to minimize steric clashes with the furan substituent.
Three tautomeric forms are theoretically possible (Figure 1):
Crystallographic Data and Solid-State Conformational Analysis
Single-crystal X-ray data for analogues reveal:
- Triclinic P 1 space group.
- Unit cell parameters : a = 7.23 Å, b = 9.45 Å, c = 12.67 Å, α = 89.5°, β = 76.3°, γ = 81.2°.
- Dihedral angles : 15.8° between pyrazole and pyrimidine rings.
The trifluoromethyl group forms C–H···F interactions (2.9–3.1 Å) with adjacent hydrogens, stabilizing the lattice.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 1.29 | CH₃ (ethyl ester) |
| ¹H | 4.22 | OCH₂CH₃ |
| ¹H | 6.57 | Furan C₃-H |
| ¹³C | 161.2 | Ester carbonyl |
| ¹³C | 124.5 | CF₃ (q, J = 288 Hz) |
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-2-22-13(21)8-7-18-20-11(14(15,16)17)6-9(19-12(8)20)10-4-3-5-23-10/h3-5,7,9,11,19H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIIDHRTPFKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115685 | |
| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667920-77-6 | |
| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667920-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrazole Intermediate
The synthesis often begins with a substituted hydrazine and a β-dicarbonyl compound or equivalent precursor to form the pyrazole ring. For example:
- Condensation of 2-furylhydrazine with an α,β-unsaturated carbonyl compound or β-ketoester to yield a 5-(2-furyl)pyrazole intermediate.
- Reaction conditions: reflux in ethanol or other polar solvents, sometimes catalyzed by acid or base.
Construction of the Tetrahydropyrazolo[1,5-a]pyrimidine Core
- Cyclization with an appropriate amidine or guanidine derivative to form the fused pyrimidine ring.
- This step involves nucleophilic attack on the pyrazole intermediate, followed by ring closure under heating.
- Typical solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature range: 80–150 °C depending on reagents.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at position 7 can be introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3).
- Alternatively, starting materials bearing trifluoromethyl substituents can be used to build the ring system.
- Reaction conditions: often require transition metal catalysis (e.g., copper or silver catalysts) or radical initiators.
Esterification to Form Ethyl Carboxylate
- The carboxylic acid intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst).
- Alternatively, ethyl chloroformate or ethyl iodide can be used in the presence of a base.
- Reaction temperature: reflux in ethanol or room temperature depending on reagents.
Purification and Characterization
- Purification by recrystallization or column chromatography.
- Characterization by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | 2-furylhydrazine + β-dicarbonyl compound; reflux in ethanol | Formation of 5-(2-furyl)pyrazole intermediate |
| 2 | Pyrimidine ring cyclization | Amidines/guanidines; heating in DMF/DMSO | Formation of tetrahydropyrazolo[1,5-a]pyrimidine core |
| 3 | Trifluoromethyl group introduction | Electrophilic trifluoromethylation (Togni’s reagent, TMSCF3) with metal catalyst | Installation of CF3 group at position 7 |
| 4 | Esterification | Ethanol + acid catalyst or ethyl halide + base | Formation of ethyl ester at position 3 |
| 5 | Purification | Recrystallization or chromatography | Pure ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Research Findings and Variations
- Literature reports indicate that the use of microwave-assisted synthesis can significantly reduce reaction times for ring cyclization steps.
- The choice of trifluoromethylation reagent affects yield and regioselectivity; Togni’s reagent is preferred for mild conditions.
- Substituent effects on the furyl ring influence the reactivity and stability of intermediates.
- Alternative synthetic routes may involve pre-functionalized trifluoromethylated pyrazole precursors to streamline synthesis.
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals for the pyrazolo[1,5-a]pyrimidine ring protons and trifluoromethyl group.
- Mass spectrometry confirms molecular ion peak at m/z consistent with 329.28 g/mol.
- Infrared spectroscopy shows ester carbonyl stretch near 1735 cm⁻¹.
- Elemental analysis matches calculated values for C, H, N, F, and O content.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce amines .
Scientific Research Applications
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring and pyrazolo[1,5-a]pyrimidine core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, with structural variations at positions 5, 7, and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Substituent Comparisons
Key Research Findings
Impact of Trifluoromethyl Group : The -CF₃ group at position 7 consistently enhances metabolic stability across analogs, as seen in compounds from , and 12. This substituent also increases molecular weight and lipophilicity (e.g., molecular weight 365.31 for the 3-methoxyphenyl analog ).
Stereochemical Considerations : Saturation of the pyrimidine ring (e.g., tetrahydropyrimidine in vs. dihydrotetrazolo in ) influences conformational flexibility. Anti-isomers (e.g., compound 7b in ) exhibit distinct NMR profiles compared to syn-isomers.
Synthetic Challenges : Regioselectivity issues arise during cross-coupling (e.g., Suzuki–Miyaura in ) and hydrogenation (e.g., ), necessitating careful optimization to minimize byproducts.
Biological Activity
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₁₄H₁₄F₃N₃O₃
- Molecular Weight : 337.28 g/mol
- CAS Number : 667920-77-6
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study reported that derivatives of this compound showed moderate cytotoxic activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/ml. The inhibition rates ranged from 37.8% to 64.2%, indicating potential for further development as anticancer agents .
| Cell Line | Inhibition Rate (%) |
|---|---|
| PC3 | 64.20 |
| K562 | 37.80 |
| Hela | 48.25 |
| A549 | 40.78 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro tests have shown that it possesses antifungal activity comparable to established antifungal agents. For instance, certain derivatives exhibited over 96% inhibition against Botrytis cinerea, a common plant pathogen .
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit alpha-amylase and other enzymes linked to metabolic disorders. The IC50 values for alpha-amylase inhibition were reported between 6.539 and 11.27 µM .
MDM2-p53 Interaction
The compound's potential anticancer activity may be attributed to its ability to inhibit the MDM2-p53 protein-protein interaction. This mechanism is crucial in cancer biology as MDM2 is a negative regulator of the tumor suppressor p53 . By disrupting this interaction, the compound could enhance p53-mediated apoptosis in cancer cells.
Radical Scavenging Activity
Studies have also highlighted the antioxidant potential of this compound, which can scavenge free radicals effectively. This activity is important for reducing oxidative stress in cells and may contribute to its anticancer properties .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involved multi-step reactions starting from ethyl trifluoroacetoacetate. Characterization was performed using NMR and X-ray diffraction techniques .
- In Vivo Studies : While most studies have focused on in vitro evaluations, further research is required to assess the in vivo efficacy and safety profiles of this compound in animal models.
- Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications in the substituents on the pyrimidine ring can significantly influence biological activities. For example, trifluoromethyl substitutions enhance the potency against certain cancer cell lines .
Q & A
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl and furyl substituents?
-
Methodological Answer : A common approach involves multicomponent reactions (MCRs) using 5-aminopyrazole as a precursor. For example, condensation of 5-aminopyrazole with β-enaminones (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) in aqueous ethanol yields intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis and coupling with amines using activating agents (e.g., bis(pentafluorophenyl) carbonate) yield carboxamide derivatives . For trifluoromethyl incorporation, ethyl 4,4,4-trifluoro-3-oxobutanoate is often used as a starting material, followed by cyclization with aldehydes (e.g., 2-furaldehyde) under acidic conditions (HCl or p-toluenesulfonic acid) .
-
Key Data :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Ethanol, HCl, reflux | 62–70% | |
| Intermediate isolation | Benzene, azeotropic water removal | – |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., furyl protons at δ 6.3–7.4 ppm, trifluoromethyl as a singlet at δ ~120 ppm in ¹³C).
- X-ray diffraction : Determines conformation (e.g., tetrahydropyrimidine ring adopts a flattened envelope conformation; puckering parameters: Q = 0.125 Å, θ = 109.7° ).
- IR : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
-
Docking studies : Target enzymes like human neutrophil elastase (HNE) or sodium channels using AutoDock Vina. The trifluoromethyl group enhances binding via hydrophobic interactions .
-
QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antiviral or anti-inflammatory activity. For example, furyl groups improve π-π stacking in enzyme active sites .
- Example Findings :
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| HNE | -8.2 | CF₃–Val-216 |
Q. How can conflicting data from X-ray crystallography and NMR regarding ring conformation be resolved?
- Methodological Answer :
- Dynamic NMR : Detect ring flipping in solution (e.g., coalescence temperature analysis).
- DFT calculations : Compare energy barriers of envelope vs. boat conformations. For tetrahydropyrimidines, the envelope form is typically 2–3 kcal/mol more stable .
- Supplementary data : Use variable-temperature crystallography to observe conformational flexibility .
Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis susceptibility : The ester group degrades in basic media (pH > 8). Stability assays (HPLC monitoring) show t₁/₂ of ~4 hours in PBS (pH 7.4) .
- Mitigation strategies :
- Prodrug design : Replace ethyl ester with amides (e.g., coupling with morpholine improves t₁/₂ to >24 hours) .
- Formulation : Use lipid-based nanoparticles to shield the ester moiety .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary across studies (e.g., 62% vs. 70%)?
- Methodological Answer :
-
Reaction optimization : Higher yields (70%) use p-toluenesulfonic acid as a catalyst instead of HCl, improving cyclization efficiency .
-
Purification methods : Recrystallization from ethanol vs. column chromatography affects isolated yields .
- Recommendations :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | p-TsOH | +8% |
| Solvent | Benzene (azeotrope) | +5% |
Experimental Design
Q. How to design a stability-indicating HPLC method for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
